molecular formula C10H21NO2S B6235063 tert-butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate CAS No. 2354020-47-4

tert-butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate

Cat. No.: B6235063
CAS No.: 2354020-47-4
M. Wt: 219.3
InChI Key:
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Description

tert-butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate: is a chemical compound known for its unique structure and properties. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a sulfanylpropyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2,2-dimethyl-3-sulfanylpropylamine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

tert-butyl chloroformate+2,2-dimethyl-3-sulfanylpropylaminetert-butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate+HCl\text{tert-butyl chloroformate} + \text{2,2-dimethyl-3-sulfanylpropylamine} \rightarrow \text{this compound} + \text{HCl} tert-butyl chloroformate+2,2-dimethyl-3-sulfanylpropylamine→tert-butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The sulfanyl group in tert-butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Alkyl or aryl-substituted carbamates.

Scientific Research Applications

Chemistry: tert-butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate is used as a protecting group for amines in organic synthesis. It can be easily installed and removed under mild conditions, making it valuable in the synthesis of complex molecules.

Biology: In biological research, this compound can be used to modify proteins or peptides, protecting specific amino groups during synthesis or modification processes.

Medicine: The compound’s ability to protect amine groups makes it useful in the development of pharmaceuticals, where it can be used to synthesize drug intermediates or active pharmaceutical ingredients.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate involves its ability to protect amine groups by forming a stable carbamate linkage. This protection prevents unwanted reactions at the amine site, allowing for selective modification of other functional groups. The compound can be removed under acidic or basic conditions, releasing the free amine.

Comparison with Similar Compounds

  • tert-butyl N-(2,2-dimethyl-3-hydroxypropyl)carbamate
  • tert-butyl N-(2,2-dimethyl-3-aminopropyl)carbamate
  • tert-butyl N-(2,2-dimethyl-3-methylpropyl)carbamate

Comparison: tert-butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity compared to its analogs. The sulfanyl group can undergo oxidation and other reactions that are not possible with hydroxy, amino, or methyl groups. This makes this compound a versatile compound in synthetic chemistry and research applications.

Properties

CAS No.

2354020-47-4

Molecular Formula

C10H21NO2S

Molecular Weight

219.3

Purity

95

Origin of Product

United States

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